molecular formula C8H8BrClO B6618636 1-bromo-3-chloro-5-(methoxymethyl)benzene CAS No. 1430422-46-0

1-bromo-3-chloro-5-(methoxymethyl)benzene

Cat. No.: B6618636
CAS No.: 1430422-46-0
M. Wt: 235.50 g/mol
InChI Key: XXGQBQGAJHWRME-UHFFFAOYSA-N
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Description

1-bromo-3-chloro-5-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethyl group. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-chloro-5-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the bromination and chlorination of 3-(methoxymethyl)benzene. The reaction typically uses bromine and chlorine as reagents, with a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-chloro-5-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing the halogens.

    Oxidation: Products include aldehydes and carboxylic acids.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

1-bromo-3-chloro-5-(methoxymethyl)benzene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential in drug development and pharmaceutical research.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-5-(methoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the methoxymethyl group can undergo nucleophilic attack. These interactions facilitate various chemical transformations and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-3-chloro-5-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-3-chloro-5-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGQBQGAJHWRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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